![molecular formula C11H11FN2 B2455595 5-フルオロ-2,3,4,9-テトラヒドロ-1H-ピリド[3,4-b]インドール CAS No. 863110-79-6](/img/structure/B2455595.png)

5-フルオロ-2,3,4,9-テトラヒドロ-1H-ピリド[3,4-b]インドール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chemical compound that has been studied for its potential anti-tumor activity . It belongs to the class of compounds known as 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles .

Synthesis Analysis

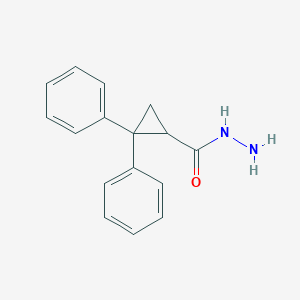

The synthesis of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The synthesized compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .Chemical Reactions Analysis

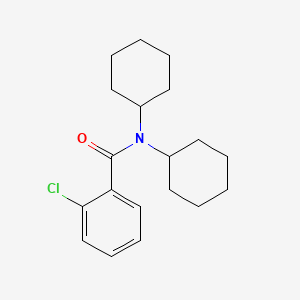

The chemical reactions involving 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are primarily related to its antiproliferative activity. The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .作用機序

Target of Action

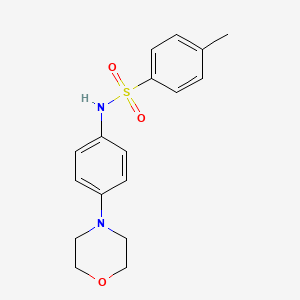

The primary target of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .

Mode of Action

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole interacts with its target by binding to the active site of the c-Met receptor . This interaction inhibits the receptor’s activity, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to reduced cancer cell proliferation .

Result of Action

The molecular and cellular effects of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole’s action include a significant decrease in cancer cell proliferation . The compound also inhibits the cytolytic activity of cancer cells, further contributing to its antitumor effects .

実験室実験の利点と制限

The advantages of using 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to possess multiple pharmacological activities, making it a useful compound for investigating a variety of therapeutic applications. However, there are some limitations to using 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in laboratory experiments, such as the lack of long-term safety data and the potential for unwanted side effects.

将来の方向性

Future research on 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole should focus on further elucidating its mechanism of action, as well as investigating its potential therapeutic applications in preclinical and clinical studies. Additionally, further research should be done to investigate the long-term safety of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, as well as its potential for drug-drug interactions. Other potential areas of research include investigating the pharmacokinetics and pharmacodynamics of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, as well as its potential for formulation and delivery.

合成法

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be synthesized via a multi-step process that involves the condensation of 4-fluorobenzaldehyde with 2,3,4,9-tetrahydropyrido[3,4-b]indole in the presence of a base and an acid. The reaction is carried out in an aqueous solvent, and the resulting product is purified by recrystallization.

科学的研究の応用

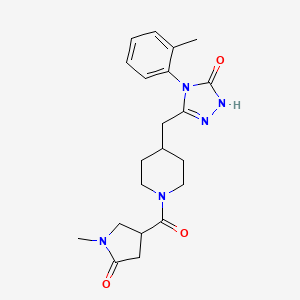

- 研究結果: 一連の新しい2,3,4,5-テトラヒドロ-1H-ピリド[4,3-b]インドール誘導体が設計および合成されました。これらの化合物は、インビトロで癌細胞株(HeLa、A549、HepG2、MCF-7)に対して高い抗腫瘍活性を示しました。特に、スルホニル基の導入により、それらの抗増殖活性が向上しました。 分子ドッキング研究により、c-Metの活性部位におけるそれらの結合配向が明らかになりました .

- 研究結果: 研究者たちは、2,3,4,5-テトラヒドロ-1H-ピリド[4,3-b]インドールコアのEC50値を、ポテンシェーターの新しいケモタイプとして予測しました。 この研究は、潜在的な治療用途のための定量的構造活性相関(QSAR)モデルを確立することを目的としていました .

- 研究結果: 新規のインドリルおよびオキソクロメニルキサントノン誘導体が、それらの抗HIV-1の可能性について調査されました。 その中で、1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)-4-メチルチオセミカルバジドは、有望なインビトロでの抗ウイルス活性を示しました .

抗がん剤

嚢胞性線維症ポテンシェーター

抗HIV-1活性

生化学分析

Biochemical Properties

The biochemical properties of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with c-Met kinase, a key enzyme involved in cellular signaling . The main binding mode of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with c-Met kinase site is the hydrophobic region .

Cellular Effects

In cellular contexts, 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It inhibits the proliferation of these cells in a dose-dependent manner, and also markedly inhibits their cytolytic activity .

Molecular Mechanism

The molecular mechanism of action of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its binding to the active site of c-Met . This binding interaction is thought to inhibit the activity of c-Met, thereby exerting its antiproliferative effects .

Temporal Effects in Laboratory Settings

Its antiproliferative activity has been observed to be dose-dependent, suggesting that its effects may change over time depending on the concentration of the compound .

特性

IUPAC Name |

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPXMKZIWAIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)

![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)

![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455528.png)

![2-(4-Chlorophenyl)-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2455529.png)

![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)